molecular formula C19H19NO6S B2959698 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034546-15-9

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2959698
CAS RN: 2034546-15-9
M. Wt: 389.42
InChI Key: QTRASKNJEDIXEF-UHFFFAOYSA-N
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Description

Benzofuran is a fundamental structure that occurs naturally in many compounds with various biological activities . Both synthetic and natural compounds that contain benzofuran fragments have exhibited exciting pharmaceutical and agrochemical activity . Sulfonamides (sulfa drugs) bear –NH–SO2 group and are considered as biologically significant compounds. These are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains .


Synthesis Analysis

The synthesis of benzofuran compounds has been a subject of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by the presence of a benzene ring fused to a furan ring . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

Benzofuran compounds can undergo a variety of chemical reactions, including metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and its derivatives have been explored for their potential as carbonic anhydrase inhibitors, which is significant in the treatment of glaucoma. Graham et al. (1989) found that certain derivatives, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide, showed potent ocular hypotensive activity, making them candidates for clinical evaluation in glaucoma treatments (Graham et al., 1989).

Enzyme Inhibitory Potential

The enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties has been investigated. Abbasi et al. (2019) synthesized various compounds showing substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. This suggests potential therapeutic applications in managing diseases where enzyme inhibition is beneficial (Abbasi et al., 2019).

Antibacterial Potential

Research by Abbasi et al. (2016) focused on the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. The study involved synthesizing various compounds and testing their antibacterial activity against Gram-negative and Gram-positive strains. The results demonstrated potent therapeutic potential, indicating applications in antibacterial treatments (Abbasi et al., 2016).

Antimicrobial and Antifungal Properties

Krát'ký et al. (2012) explored the antimicrobial activity of novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds. The synthesized derivatives showed activity against various bacterial strains, including Mycobacterium tuberculosis, suggesting applications in treating bacterial infections (Krát'ký et al., 2012).

Antimalarial and COVID-19 Applications

Fahim and Ismael (2021) investigated the antimalarial properties of sulfonamide derivatives and their potential application in treating COVID-19. The study included molecular docking and computational calculations, highlighting the versatility of these compounds in combating various diseases (Fahim & Ismael, 2021).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the synthesis and potential applications of these compounds.

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-19(21,18-10-13-4-2-3-5-15(13)26-18)12-20-27(22,23)14-6-7-16-17(11-14)25-9-8-24-16/h2-7,10-11,20-21H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRASKNJEDIXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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